molecular formula C26H27N3O3S2 B2434653 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 922470-09-5

4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2434653
CAS No.: 922470-09-5
M. Wt: 493.64
InChI Key: CJFWNNZLWBOUND-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylsulfonyl group, a dimethylbenzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several aromatic rings and a sulfonyl group. The electron-donating methyl groups and the electron-withdrawing sulfonyl group could create interesting electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the sulfonyl group might undergo substitution reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might increase its stability and rigidity, while the sulfonyl group might increase its polarity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The compound has been explored for its potential pharmaceutical applications, particularly due to its sulfonamide moiety, which is a common feature in many medicinal compounds. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Some synthesized compounds demonstrated significant anticonvulsive effects, suggesting the therapeutic potential of such structures (Farag et al., 2012). Furthermore, the sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties, with some compounds exhibiting potent activities against bacterial strains (Suresh Kumar et al., 2013).

Chemical Synthesis and Environmental Considerations

  • The compound is involved in chemical synthesis processes. For instance, modifications in the synthesis of certain intermediates used in pharmaceuticals have been reported. These modifications aim to improve the green metrics of the process, such as atom economy, reaction mass efficiency, and E-factor, indicating a focus on environmentally friendly synthetic processes (Gilbile et al., 2017).

Crystallography and Material Science

  • The compound has been studied for its crystal structure, showcasing its relevance in materials science and crystallography. For example, the crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, was determined, revealing extensive π–π interactions and intermolecular hydrogen bonding, which are crucial in understanding molecular packing and interaction in solid-state chemistry (Balu & Gopalan, 2013).

Biochemical Research and Cancer Therapy

  • Compounds with structural similarities have been explored for their biochemical applications, particularly in cancer therapy. For instance, 4-substituted thiazol-2-ylamino derivatives have been synthesized and evaluated for cytotoxic activity against human breast cancer cell lines. Some compounds showed significant activity, indicating their potential as chemotherapeutic agents (Ghorab et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, it would depend on its interactions with biological targets. If it’s used as a catalyst or a material, its mechanism of action would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests. It could potentially be used in fields like medicinal chemistry, materials science, or catalysis, among others .

Properties

IUPAC Name

4-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-19-13-14-20(2)25-24(19)28-26(33-25)29(17-22-11-6-7-15-27-22)23(30)12-8-16-34(31,32)18-21-9-4-3-5-10-21/h3-7,9-11,13-15H,8,12,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFWNNZLWBOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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